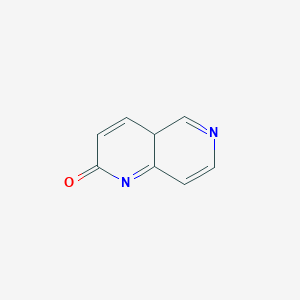

4aH-1,6-naphthyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4aH-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-6H |

InChI Key |

BWUUKDPKNPXJNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=C2C1C=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4ah 1,6 Naphthyridin 2 One and Its Derivatives

Classical and Contemporary Synthetic Strategies for 1,6-Naphthyridin-2(1H)-ones

The construction of the 1,6-naphthyridin-2(1H)-one skeleton is predominantly achieved through cyclization reactions that form the second ring onto a pre-existing monocyclic precursor. This section will detail the established and modern techniques for synthesizing these compounds, focusing on the nature of the starting scaffold.

Construction from Preformed Pyridine (B92270) Scaffolds

A prevalent and versatile approach to the synthesis of 1,6-naphthyridin-2(1H)-ones involves the use of 4-aminopyridine (B3432731) derivatives bearing a reactive functional group at the 3-position. This functional group, typically an aldehyde, nitrile, carboxylic acid, or a related moiety, serves as an electrophilic site for the cyclization step, which forms the pyridin-2-one ring. The amino group at the 4-position acts as the nucleophile in this intramolecular or intermolecular condensation process.

The use of 4-aminonicotinaldehydes as precursors is a well-established method for the synthesis of 1,6-naphthyridin-2(1H)-ones. In a representative example, 4-aminonicotinaldehyde (B1271976) can be condensed with active methylene (B1212753) compounds such as malonamide (B141969) in the presence of a base like piperidine (B6355638) in ethanol (B145695). mdpi.com This reaction proceeds through an initial Knoevenagel condensation, followed by a cyclization and dehydration sequence to afford the final bicyclic product. The versatility of this method is enhanced by the availability of various active methylene compounds, including dimethyl malonate, methyl cyanoacetate, and methyl phenylacetate (B1230308), allowing for the introduction of different substituents at the 3-position of the resulting naphthyridinone ring. mdpi.com

Table 1: Synthesis of 1,6-Naphthyridin-2(1H)-one from 4-Aminonicotinaldehyde

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | mdpi.com |

Similarly to the aldehyde counterparts, 4-aminonicotinonitriles serve as effective starting materials for the construction of the 1,6-naphthyridin-2-one core. The cyano group provides a suitable electrophilic center for cyclization. For instance, the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol leads to the formation of a 1,6-naphthyridin-2(1H)-one derivative bearing an amino group at the 4-position. mdpi.com This amino group arises from the intramolecular cyclization involving the nitrile nitrogen.

Table 2: Synthesis of a 4-Amino-1,6-naphthyridin-2(1H)-one Derivative

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one derivative | mdpi.com |

4-Aminonicotinic acid and its esters are also valuable precursors for the synthesis of 1,6-naphthyridin-2(1H)-ones. The condensation of 4-aminonicotinic acid with diethyl malonate furnishes a 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one. mdpi.com This reaction highlights the utility of the carboxylic acid functionality in the formation of the pyridin-2-one ring, leading to products with a distinct substitution pattern.

Table 3: Synthesis of a 4-Hydroxy-1,6-naphthyridin-2(1H)-one Derivative

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-Aminonicotinic acid | Diethyl malonate | Not specified | 4-Hydroxy-1,6-naphthyridin-2(1H)-one derivative | mdpi.com |

Halogenated pyridines, particularly those with a chlorine atom at the 4-position, offer an alternative synthetic route. A notable example involves the use of ethyl 4,6-dichloro-3-pyridinecarboxylate. mdpi.comnih.gov In this multi-step approach, the 4-chloro substituent is first displaced by an amine, which introduces the future N1 substituent of the naphthyridinone ring. The subsequent condensation of this intermediate with a reagent like methyl phenylacetate leads to the formation of the second ring and the desired 1,6-naphthyridin-2(1H)-one derivative. mdpi.comnih.gov This strategy is particularly useful for accessing N1-substituted products.

Table 4: Synthesis of N1-Substituted 1,6-Naphthyridin-2(1H)-ones from a Halogenated Pyridine

| Starting Material | Reagents | Product | Reference |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | 1. Amine (R-NH2) 2. Methyl phenylacetate | N1-substituted 1,6-naphthyridin-2(1H)-one derivative | mdpi.comnih.gov |

Construction from Preformed Pyridone Scaffolds

An alternative to building upon a pyridine ring is to start with a preformed pyridone scaffold and construct the second pyridine ring onto it. This approach involves different disconnection strategies of the target 1,6-naphthyridin-2(1H)-one structure. One such method involves the reaction of a pyridone derivative with a reagent that provides the necessary carbon atoms to complete the second ring. For example, a suitably substituted pyridone can be treated with tert-butoxybis(dimethylamino)methane to yield a 1,6-naphthyridin-2(1H)-one. mdpi.com This reagent acts as a one-carbon synthon, facilitating the annulation of the second ring.

Table 5: Synthesis of a 1,6-Naphthyridin-2(1H)-one from a Pyridone Scaffold

| Starting Material | Reagent | Product | Reference |

| Substituted Pyridone | tert-Butoxybis(dimethylamino)methane | 1,6-Naphthyridin-2(1H)-one derivative | mdpi.com |

Advanced Synthetic Approaches and Reaction Types

Recent advancements in organic synthesis have provided sophisticated and efficient methods for the construction of 4aH-1,6-naphthyridin-2-one and its derivatives. These modern techniques offer advantages in terms of yield, atom economy, and the ability to generate molecular diversity.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines due to their efficiency and atom economy. These one-pot reactions involve the combination of three or more starting materials to form a final product that incorporates substantial portions of all the initial reactants. bohrium.com

One such strategy involves the reaction of benzaldehydes, malononitrile (B47326), and 4-aminocumarin in the presence of a recyclable SiO2/Fe3O4@MWCNTs catalyst to produce functionalized 1,6-naphthyridines in high yields. bohrium.com Another example is the diastereoselective synthesis of pyrano and furano naphthyridine derivatives through a camphor (B46023) sulfonic acid (CSA) catalyzed ABB' type multicomponent coupling of 4-aminopyridine and cyclic enol ethers. ekb.eg The cascade reaction of a malononitrile dimer and an aldehyde has also been utilized to form tetrahydro-1,6-naphthyridine derivatives. researchgate.net

Table 1: Examples of Multicomponent Reactions for 1,6-Naphthyridine (B1220473) Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Benzaldehydes, malononitrile, 4-aminocumarin | SiO2/Fe3O4@MWCNTs, water, room temp. | Functionalized 1,6-naphthyridines | bohrium.com |

| 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano and furano naphthyridine derivatives | ekb.eg |

| Malononitrile dimer, aldehyde | Ionic liquid, water | 5,7-diamino-2-(dicyanomethyl)-4-(4-oxobutyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile | researchgate.net |

Palladium-catalyzed reactions are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Catellani reaction, a palladium/norbornene cooperative catalysis, has been effectively employed for the synthesis of benzo nih.govresearchgate.netnaphthyridinones. nih.govaablocks.com This reaction facilitates the sequential ortho C-H functionalization and ipso termination of aryl halides. aablocks.com An intramolecular version of the Catellani reaction has been optimized for the one-step synthesis of bulky N-substituted benzo nih.govresearchgate.netnaphthyridinones from N-substituted o-bromobenzamides and 4-bromoquinolines, achieving yields of up to 98%. nih.gov

Other palladium-catalyzed methods include the carbo-aminative annulative cyclization of 1,6-enynes with 2-iodoanilines, which proceeds via a 6-endo-trig cyclization to afford napthyridinone derivatives. bohrium.com Additionally, intramolecular Heck-type cyclizations have been used to construct tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives. researchgate.net

Electrocyclic reactions, a type of pericyclic rearrangement, involve the concerted formation of a sigma bond from a conjugated pi system. wikipedia.org These reactions can be thermally or photochemically induced and proceed with high stereospecificity. libretexts.orgyoutube.com While specific examples of electrocyclic ring closure to form the this compound core are not extensively detailed in the reviewed literature, this type of reaction is a fundamental process in the synthesis of various cyclic and heterocyclic systems. wikipedia.org

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful methods for constructing six-membered rings. The general principle involves the reaction of a conjugated diene with a dienophile. While direct application to the this compound core is not prominently featured, related [4+3] cycloaddition reactions of N-alkyl oxidopyridinium ions with dienes have been shown to produce bicyclic nitrogenous structures, highlighting the utility of cycloaddition strategies in synthesizing complex alkaloid-like frameworks. nih.gov

Enamine cyclization is a key strategy for the formation of the 1,6-naphthyridin-2-one ring system. A notable example involves the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) in the presence of acetic acid and ammonium (B1175870) acetate, which yields 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives. researchgate.net This pathway demonstrates the utility of enaminones as versatile building blocks in heterocyclic synthesis. researchgate.netacs.org The condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine also proceeds through a likely enamine intermediate to form the 1,6-naphthyridin-2(1H)-one core. nih.gov

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enable cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The synthesis of pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones has been successfully achieved through the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one and (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation. nih.gov This method provides a rapid and efficient route to these fused naphthyridine systems. Another environmentally benign method utilizes microwave promotion for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

| Synthesis of pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones | Not specified | Shorter reaction times (not specified) | High yields | nih.gov |

| Synthesis of 2,6-naphthyridine derivatives | Not specified | Shorter reaction times (not specified) | Excellent yields | researchgate.net |

Functionalization and Diversification of the this compound Core

Once the core 1,6-naphthyridine-2-one structure is assembled, further functionalization and diversification are often necessary to modulate its chemical and biological properties. A review of the substitution patterns of over 17,000 1,6-naphthyridin-2(1H)-one compounds reveals a wide range of substituents at positions N1, C3, C4, C5, C7, and C8. researchgate.netmdpi.com

For instance, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines have been used as starting materials to introduce phenylethynyl or indolyl groups at the C(1) position. mdpi.com Electrophilic substitution reactions, such as nitration, bromination, and chlorosulfonation, can be performed on the benzo-fused naphthyridinone ring system to introduce further functionality. researchgate.net The resulting functional groups can then be elaborated to create libraries of diverse compounds for various applications. mdpi.comnih.govnih.gov

Introduction of Substituents at N1, C3, C4, C5, C7, and C8 Positions

The functionalization of the 1,6-naphthyridin-2(1H)-one ring system can be achieved through several synthetic strategies that allow for the introduction of substituents at specific positions. The diversity of substituents is crucial for developing new drug candidates. mdpi.com

At the N1 Position: Substituents at the N1 position are often introduced by reacting a precursor, such as ethyl 4,6-dichloro-3-pyridinecarboxylate, with a primary amine. nih.gov This amine provides the N1 substituent for the final 1,6-naphthyridin-2(1H)-one structure. nih.gov

At the C3 and C4 Positions: The substitution pattern at C3 and C4 is closely related to the synthetic route. For instance, condensation of 4-aminonicotinonitrile with diethyl malonate in the presence of sodium ethoxide yields a 1,6-naphthyridin-2(1H)-one with an amino group at the C4 position. nih.gov Similarly, using 4-aminonicotinic acid condensed with diethyl malonate affords a 4-hydroxy substituted derivative. nih.gov The saturation of the C3-C4 bond to give the 4aH-tetrahydro derivatives can be achieved via catalytic hydrogenation. nih.govresearchgate.net

At the C5 and C7 Positions: For 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4, the most common scenario at the C5 position is the absence of a substituent (R⁵ = H), accounting for nearly 79% of known structures. nih.gov However, halogen and oxygen substituents are found in significant amounts, at approximately 15% and 5%, respectively. nih.gov Synthesis of 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones can be achieved starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. mdpi.com

At the C8 Position: In derivatives with a C3-C4 double bond, the C8 position is unsubstituted in about 78.5% of cases. mdpi.com However, the introduction of carbon-based substituents at this position is a significant strategy, representing over 20% of the compounds reported. mdpi.com

A powerful one-pot method for generating substituted derivatives involves a three-component reaction combining nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and a Suzuki coupling. nih.govacs.org This approach has proven effective for synthesizing a library of analogs with diverse substituents. nih.gov The optimization of this reaction showed that a combination of DMF, i-PrOH, and H₂O is an effective solvent system, and using K₃PO₄ as the base for the Suzuki coupling improves yields. acs.org

| Position | Starting Material | Reagents / Conditions | Resulting Substituent | Citation |

|---|---|---|---|---|

| N1 | Ethyl 4,6-dichloro-3-pyridinecarboxylate | Primary Amine (R-NH₂) | Alkyl/Aryl group | nih.gov |

| C4 | 4-Aminonicotinonitrile | Diethyl malonate, NaOEt, EtOH | Amino group | mdpi.comnih.gov |

| C4 | 4-Aminonicotinic acid | Diethyl malonate | Hydroxy group | mdpi.comnih.gov |

| C5, C7 | 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Reaction sequence leading to cyclization | Halogen (Cl, Br) at C5, Amino at C7 | mdpi.com |

| Multiple | Substituted Quinolines | SNAr, Intramolecular Cyclization, Suzuki Coupling | Various Aryl/Heteroaryl groups | nih.govacs.org |

Side Chain Modifications and Derivatization

Beyond the initial synthesis of the substituted core, subsequent modifications of the introduced side chains are critical for fine-tuning the properties of the molecule. These derivatizations allow for the exploration of structure-activity relationships, which is essential in drug discovery. nih.gov

One prominent strategy for derivatization is the Suzuki coupling reaction, which can be integrated into a one-pot synthesis. acs.org This method allows for the introduction of a wide variety of aryl and heteroaryl groups, demonstrating broad substrate scope and excellent functional group compatibility. nih.gov Functional groups such as amines, amides, pyridines, phenols, aryl halides, ketones, and free carboxylic acids are well-tolerated in these reactions. nih.gov

For example, a library of complex tricyclic benzo[h] mdpi.comnih.govnaphthyridin-2(1H)-ones, known as Torins, was synthesized using a convergent route that allows for extensive derivatization. nih.govacs.org This approach highlights the ability to modify different regions of the molecule to optimize its biological activity. nih.gov

Further derivatization can be achieved on the fully formed heterocyclic system. For instance, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridines can be used as starting materials to synthesize novel derivatives. mdpi.com Their reactivity allows for the introduction of phenylethynyl or indolyl groups at the C1 position through reactions with activated alkynes. mdpi.com This demonstrates how an existing substituent (alkyl group at N2) and a reactive site (chloro group at C10) can be starting points for further molecular complexity. mdpi.com

The development of novel 1,6-naphthyridine-2-one derivatives as potent and selective inhibitors of kinases like FGFR4 often involves extensive side chain modification. nih.gov A preliminary structure-activity relationship analysis guides the synthesis of a series of compounds, leading to preferred candidates with enhanced potency and selectivity. nih.gov

| Starting Moiety | Reaction Type | Reagents / Conditions | Modified Moiety | Citation |

|---|---|---|---|---|

| Aryl Halide | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Bi-aryl system | acs.org |

| 2-Alkyl-10-chloro-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine | Nucleophilic Addition | Activated Alkynes | 1-Phenylethynyl derivative | mdpi.com |

| 2-Alkyl-10-chloro-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine | Nucleophilic Substitution | Indole | 1-Indol-3-yl derivative | mdpi.com |

| Generic 1,6-naphthyridine-2-one core | Various (e.g., amidation, alkylation) | Dependent on desired modification | Library of analogs for SAR studies | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4ah 1,6 Naphthyridin 2 One Scaffolds

Fundamental Reaction Types

The reactivity of the 1,6-naphthyridin-2-one scaffold is governed by the interplay of its two constituent heterocyclic rings: a pyridine (B92270) ring and a pyridin-2-one ring. The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles, while the pyridin-2-one ring possesses a more complex electronic nature due to the presence of both an electron-donating amide nitrogen and an electron-withdrawing carbonyl group.

Electrophilic Substitution Reactions (SEAr)

Electrophilic aromatic substitution on the 1,6-naphthyridin-2-one scaffold is a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates the system towards electrophilic attack. However, the pyridinone ring can undergo electrophilic substitution under specific conditions, with the regioselectivity being influenced by the directing effects of the substituents.

The nitrogen atom in the pyridine ring strongly deactivates the positions ortho and para to it (positions 5 and 7). Therefore, electrophilic attack is most likely to occur on the pyridinone ring or at the C-8 position of the pyridine ring. Within the pyridinone ring, the amide nitrogen is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. This leads to a complex interplay of electronic effects.

Halogenation:

Direct halogenation of the 1,6-naphthyridin-2-one core is not extensively reported. However, based on the reactivity of similar pyridinone systems, halogenation, if successful, would likely occur at the positions activated by the amide nitrogen, such as C-3 and C-5, under forcing conditions.

Nitration:

Nitration of pyridine itself requires harsh conditions and yields the 3-nitro derivative in low yield. For the 1,6-naphthyridin-2-one scaffold, the deactivating effect of both the pyridine nitrogen and the pyridinone carbonyl would make nitration a difficult transformation, likely requiring strong nitrating agents and high temperatures. The expected product would be a complex mixture of isomers.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are generally not successful with pyridine and other deactivated heterocyclic systems. The Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring and preventing the reaction. This limitation is expected to extend to the 1,6-naphthyridin-2-one scaffold.

| Reaction | Typical Reagents and Conditions | Predicted Regioselectivity on 1,6-Naphthyridin-2-one | Challenges |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | C-3, C-5, C-8 | Low reactivity, harsh conditions required. |

| Nitration | HNO₃, H₂SO₄ | Complex mixture, potential for low yields. | Ring deactivation, potential for oxidation. |

| Friedel-Crafts | R-X/AlCl₃, RCO-X/AlCl₃ | Not generally applicable. | Catalyst complexation with nitrogen. |

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution is a more common reaction type for electron-deficient heterocyclic systems like 1,6-naphthyridin-2-one, especially when a good leaving group is present at an activated position. The pyridine ring, being electron-poor, is particularly susceptible to nucleophilic attack, especially at the positions ortho and para to the ring nitrogen (C-5 and C-7).

A key synthetic route to substituted 1,6-naphthyridin-2-ones involves the reaction of a substituted 4-chloropyridine (B1293800) with an amine, followed by intramolecular cyclization. This initial step is a classic example of an SNAr reaction where the chlorine atom is displaced by the amine nucleophile. The reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen.

Table of Representative Nucleophilic Substitution Reactions:

| Substrate | Nucleophile | Product | Conditions |

| 4-Chloro-3-formylpyridine | Aniline | 4-Anilino-3-formylpyridine | Heat |

| 4,6-Dichloro-3-pyridinecarboxylate | Various amines | 4-Amino-6-chloro-3-pyridinecarboxylate | Varies |

N-Alkylation Processes

The nitrogen atom of the pyridinone ring (N-1) in 1,6-naphthyridin-2-one is nucleophilic and can be readily alkylated. This reaction is a common method for introducing substituents at this position. The regioselectivity of alkylation (N-alkylation versus O-alkylation of the tautomeric 2-hydroxynaphthyridine form) can be influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.

Generally, the use of soft alkylating agents and polar aprotic solvents tends to favor N-alkylation, while hard alkylating agents and polar protic solvents can lead to a greater proportion of the O-alkylated product. The pyridone tautomer is generally the more stable form, and thus N-alkylation is often the major pathway.

Table of N-Alkylation Conditions and Regioselectivity:

| Alkylating Agent | Base | Solvent | Major Product |

| Methyl iodide | K₂CO₃ | DMF | N-methyl-1,6-naphthyridin-2-one |

| Benzyl bromide | NaH | THF | N-benzyl-1,6-naphthyridin-2-one |

| Dimethyl sulfate | NaOH | Water | N-methyl-1,6-naphthyridin-2-one |

Redox Chemistry

Oxidation Reactions

The 1,6-naphthyridin-2-one scaffold contains two nitrogen atoms that can potentially be oxidized. The pyridine nitrogen is more susceptible to oxidation than the amide nitrogen. Oxidation of N-heterocycles is commonly achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.

Oxidation of the pyridine nitrogen would lead to the corresponding N-oxide. This transformation can alter the electronic properties of the ring system, making it more susceptible to both electrophilic and nucleophilic attack. The pyridinone ring is generally more resistant to oxidation due to the electron-withdrawing nature of the carbonyl group.

Reduction Reactions

The pyridine and pyridinone rings of the 1,6-naphthyridin-2-one scaffold can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of aromatic heterocyclic systems. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction.

Mild reduction conditions may selectively reduce the pyridine ring, while more forcing conditions can lead to the reduction of both rings. For example, catalytic hydrogenation over palladium on carbon (Pd/C) might selectively reduce the pyridine ring, while stronger reducing agents or more vigorous conditions could lead to the saturation of the pyridinone ring as well.

Specific Reaction Mechanisms Relevant to Naphthyridinones

The chemical reactivity of naphthyridinone scaffolds is a subject of significant research, leading to the development of novel synthetic methodologies. Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and expanding their applicability. This section delves into the specific reaction mechanisms, including annulation, cyclization, and cascade reactions, that are central to the synthesis and functionalization of these heterocyclic systems.

Annulation reactions are powerful tools for constructing cyclic structures. In the context of naphthyridinone-related scaffolds like quinolones, the vinylogous Catellani reaction has emerged as a significant method for creating fused-ring systems. This reaction type combines a palladium-catalyzed cross-coupling with C-H bond activation, mediated by norbornene (NBE).

A proposed mechanism for a Catellani-type annulation, based on experimental studies and density functional theory (DFT) calculations, involves a complex Pd(0)/Pd(II)/Pd(IV) catalytic cycle. nih.govrsc.org The reaction of a 4-iodo-2-quinolone with an o-bromobenzyl alcohol serves as a pertinent example to illustrate this mechanism. nih.govrsc.org

The catalytic cycle is proposed as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the 4-iodo-2-quinolone, forming a Pd(II) intermediate.

Carbopalladation: Norbornene then inserts into the Aryl-Pd bond.

C-H Activation: This is followed by an intramolecular C-H bond cleavage at the vinylic C3-position of the quinolone ring, leading to the formation of a five-membered palladacycle. nih.gov

Second Oxidative Addition: The resulting palladacycle complex undergoes a second oxidative addition with the o-bromobenzyl alcohol, generating a Pd(IV) complex. nih.gov

Reductive Elimination: The unstable Pd(IV) intermediate rapidly undergoes reductive elimination. This step forms the new C-C bond, constructing the annulated ring, and regenerates a Pd(II) species.

Final Steps: The cycle is completed by the elimination of norbornene and regeneration of the active Pd(0) catalyst.

This vinylogous Catellani reaction has been successfully applied to synthesize various chromeno-2-quinolones, which are analogs of natural alkaloids. nih.govrsc.org The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂, norbornene, and a base like K₂CO₃ in a solvent like DMF at elevated temperatures. nih.govdntb.gov.ua

Table 1: Key Intermediates in a Proposed Vinylogous Catellani Reaction

| Step | Intermediate Description | Palladium Oxidation State | Key Transformation |

| 1 | Aryl-Pd(II) complex | Pd(II) | Oxidative addition of Pd(0) to aryl iodide |

| 2 | Norbornene-inserted complex | Pd(II) | Carbopalladation of norbornene |

| 3 | Palladacycle complex | Pd(II) | Intramolecular vinylic C-H activation |

| 4 | Pd(IV) complex | Pd(IV) | Oxidative addition of o-bromobenzyl bromide |

| 5 | Aryl-Aryl coupled product | Pd(II) | Reductive elimination forming C-C bond |

The construction of the core 1,6-naphthyridin-2-one ring system relies heavily on various cyclization strategies. These pathways typically involve the formation of one of the two rings from a pre-formed pyridine or pyridone precursor. nih.govresearchgate.net

One common approach involves starting with a substituted 4-aminopyridine (B3432731) derivative. nih.govmdpi.com For instance, the condensation of a 4-aminonicotinaldehyde (B1271976) with an active methylene (B1212753) compound like malonamide (B141969), in the presence of a base such as piperidine (B6355638), leads to the formation of the 1,6-naphthyridin-2(1H)-one bicyclic system. nih.govsemanticscholar.org

The general pathway for this type of cyclization can be described as:

Condensation: A base-catalyzed Knoevenagel condensation occurs between the aldehyde group of the 4-aminopyridine and the active methylene compound.

Intramolecular Cyclization: The amino group on the pyridine ring then acts as a nucleophile, attacking an electrophilic center (e.g., a nitrile or ester group) on the newly formed adduct.

Tautomerization/Aromatization: The resulting cyclized intermediate undergoes tautomerization or other processes to yield the final, more stable 1,6-naphthyridin-2-one structure.

Different starting materials can be used to generate diverse substitution patterns on the final ring system. For example, using 4-aminonicotinonitrile (B111998) or 4-aminonicotinic acid and condensing them with diethyl malonate can produce 1,6-naphthyridin-2-ones with amino or hydroxyl groups at the C4 position, respectively. nih.govmdpi.comsemanticscholar.org

Another major synthetic route starts from a pre-formed pyridone ring, building the second pyridine ring onto it. These methods underscore the versatility of cyclization reactions in accessing the naphthyridinone scaffold.

Table 2: Examples of Cyclization Reactions for 1,6-Naphthyridin-2-one Synthesis

| Pyridine Precursor | Reactant | Catalyst/Conditions | Resulting Substituent at C4 | Reference |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | H | nih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | Amino (-NH₂) | nih.govsemanticscholar.org |

| 4-Aminonicotinic acid | Diethyl malonate | N/A | Hydroxy (-OH) | nih.govsemanticscholar.org |

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to synthesizing complex molecules like naphthyridinones in a single step from multiple starting materials. These processes combine several transformations in one pot, avoiding the need to isolate intermediates, which saves time, resources, and reduces waste.

A notable example is a multi-component strategy involving a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.comresearchgate.net For instance, the reaction of an aryl aldehyde, an active methylene compound (like a 1,3-diketone), and an amino-substituted precursor can lead to complex fused heterocyclic systems. In a related synthesis, chromeno[3,2-c]pyridines were formed in excellent yields by reacting 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones with cyclic 1,3-diketones in acetic acid. mdpi.com

The probable mechanism for such a cascade process proceeds as follows:

Knoevenagel Condensation: An aldehyde reacts with an active methylene compound to form an electron-deficient alkene (a Knoevenagel adduct).

Michael Addition: A nucleophile, such as an enamine or an amine, attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate addition.

Cyclization/Dehydration: The intermediate generated from the Michael addition then undergoes an intramolecular cyclization, often followed by a dehydration or elimination step, to form the final stable heterocyclic product. mdpi.com

These cascade reactions are prized for their synthetic efficiency and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses in 4ah 1,6 Naphthyridin 2 One Research

Structural Elucidation through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework. chemrevise.org For 4aH-1,6-naphthyridin-2-one, specific chemical shifts (δ) in the NMR spectrum correspond to the unique electronic environment of each proton and carbon atom.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the protons on the heterocyclic rings and any substituents. The coupling patterns between adjacent protons (spin-spin splitting) would further reveal their connectivity. chemrevise.org Similarly, the ¹³C NMR spectrum would display a single peak for each unique carbon atom, with its chemical shift indicating its hybridization and proximity to electronegative atoms like nitrogen and oxygen. chemrevise.org

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | d | 7.5 |

| H-4 | 7.1 - 7.3 | dd | 7.5, 1.5 |

| H-4a | 4.8 - 5.0 | m | - |

| H-5 | 7.8 - 8.0 | d | 8.0 |

| H-7 | 8.5 - 8.7 | d | 5.0 |

| H-8 | 7.4 - 7.6 | dd | 8.0, 5.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-4a | 50 - 55 |

| C-5 | 115 - 120 |

| C-7 | 150 - 155 |

| C-8 | 125 - 130 |

| C-8a | 140 - 145 |

Note: The data in Tables 1 and 2 are hypothetical and serve as an illustrative example of what would be expected for a compound with the this compound core structure. Actual values would vary depending on the solvent and specific substituents.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. aaup.edu For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its molecular formula. uni-saarland.de

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon ionization, the molecule breaks into smaller, characteristic fragments. The analysis of these fragments can help to piece together the structure of the parent molecule. libretexts.org For instance, the fragmentation of the this compound ring system would likely involve characteristic losses of small molecules like CO or HCN, providing evidence for the presence of the pyridinone ring. lcms.cz

Table 3: Expected Mass Spectrometry Data for this compound (C₈H₇N₂O)

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 147.0558 | Protonated molecular ion |

| [M+Na]⁺ | 169.0378 | Sodium adduct |

| [M-CO]⁺ | 119.0609 | Loss of carbon monoxide |

| [M-HCN]⁺ | 120.0504 | Loss of hydrogen cyanide |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions would include a strong band for the carbonyl (C=O) stretch of the lactam group, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in their characteristic regions. libretexts.orglibretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (lactam) | Stretch | 1650 - 1690 | Strong |

| C=C / C=N | Stretch | 1500 - 1600 | Medium to Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would confirm the connectivity of the atoms and the stereochemistry at the chiral center at the 4a position. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding, which play a crucial role in the solid-state properties of the compound. mdpi.com

Table 5: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Note: The data in Table 5 is for illustrative purposes only.

Chiroptical Spectroscopy for Enantiomeric Characterization

Since this compound possesses a stereocenter at the 4a position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images. Electronic Circular Dichroism (ECD) is a particularly powerful method for this purpose. nih.govsemanticscholar.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. univ-amu.fr The resulting ECD spectrum is unique for each enantiomer, exhibiting positive and negative bands (Cotton effects) that are mirror images of each other. By comparing the experimental ECD spectrum of an enantiomerically enriched sample to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter can be determined. mdpi.com

The anisotropy factor, or g-factor, which is the ratio of the circular dichroism to the total absorbance, provides a measure of the chiroptical activity of the molecule at a specific wavelength. semanticscholar.org

Table 6: Hypothetical Electronic Circular Dichroism (ECD) Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (Δε) | Description |

| 220 | +15 | Positive Cotton Effect |

| 250 | -10 | Negative Cotton Effect |

| 280 | +8 | Positive Cotton Effect |

Computational Chemistry and Theoretical Studies of 4ah 1,6 Naphthyridin 2 One Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the visualization and prediction of complex molecular interactions. For the 1,6-naphthyridin-2-one scaffold, these techniques are primarily used to understand how these molecules interact with biological targets and to analyze their dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to 1,6-naphthyridin-2-one derivatives to predict their binding modes within the active sites of protein targets, a critical step in structure-based drug design.

Research has employed molecular docking to explore the binding of benzo[h] ijpsonline.comaip.orgnaphthyridin-2(1H)-one analogues as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a key protein kinase in cancer pathways. ijpsonline.com These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the mTOR active site. ijpsonline.com

Similarly, derivatives of 1,6-naphthyridin-2-one have been extensively docked into the ATP-binding pocket of Fibroblast Growth Factor Receptor 4 (FGFR4), a validated target for hepatocellular carcinoma. researchgate.netnih.govacs.org Docking studies have revealed key interactions with residues in the hinge region (like Met524), the catalytic region (Glu520), and the DFG motif (Asp630) of the FGFR kinase domain. nih.gov For instance, the design of potent and selective FGFR4 inhibitors from the 1,6-naphthyridin-2-one class was guided by docking simulations, which helped optimize the substituents to maximize binding affinity. researchgate.netnih.govacs.org The docking models for representative compounds like A10, A22, and A34 have been made publicly available, showcasing their specific binding conformations. acs.org

| Scaffold | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| benzo[h] ijpsonline.comaip.orgnaphthyridin-2(1H)-one | mTOR Kinase | Not specified | ijpsonline.com |

| 1,6-Naphthyridine | FGFR4 Kinase | Glu520, Met524, Asp630 | nih.gov |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 Kinase (Cys552) | Hinge region, Cys552 | researchgate.netnih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the ligand-protein complex predicted by docking and to analyze the conformational changes that may occur upon binding.

For 1,6-naphthyridine derivatives targeting FGFR4, MD simulations have been performed to confirm the stability of the docked poses. researchgate.netnih.gov These simulations, run over nanoseconds, reveal that the inhibitor remains stably bound within the active site, often maintaining key interactions like hydrogen bonds and π-cation interactions. nih.gov The analysis of the simulation trajectory provides insights into the flexibility of the ligand and the protein, offering a more realistic understanding of the binding event than docking alone. researchgate.netnih.gov Such studies are crucial for validating potential drug candidates before advancing to more resource-intensive experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These methods are applied to 1,6-naphthyridin-2-one systems to predict their electronic structure, reactivity, and spectroscopic properties, and to investigate the mechanisms of chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 1,6-naphthyridine framework, DFT calculations are used to determine molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on complex heteroannulated systems incorporating the 1,6-naphthyridine moiety have utilized DFT calculations at the B3LYP/6-311G(d,p) level of theory to investigate their equilibrium geometry. researchgate.net These calculations also yield valuable information on the electronic structure, including the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate Mulliken atomic charges, dipole moments, and nonlinear optical (NLO) properties. researchgate.net The theoretical electronic absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT), which often show good correspondence with experimental data. researchgate.net Anharmonic DFT calculations have also proven to be a highly relevant tool in supporting the analysis of high-resolution rotational spectra of the parent ijpsonline.comaip.org-naphthyridine molecule. aip.org

| Property | Description | Application |

|---|---|---|

| Equilibrium Geometry | Calculates the lowest energy conformation, bond lengths, and angles. | Provides the most stable 3D structure of the molecule. researchgate.net |

| HOMO/LUMO Energies | Determines the energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts chemical reactivity and the ability to donate or accept electrons. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electrophilic and nucleophilic sites. | Predicts sites for intermolecular interactions. |

| Vibrational Frequencies | Calculates theoretical IR and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. aip.org |

| TD-DFT | Calculates electronic transition energies. | Predicts UV-Vis absorption spectra. researchgate.net |

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. While numerous synthetic routes to 1,6-naphthyridin-2-ones are well-established, detailed computational studies on their reaction mechanisms are less common in the literature. nih.gov

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through various strategies, such as building the pyridone ring onto a pre-existing pyridine (B92270) or vice-versa. nih.govresearchgate.net For example, one approach involves the condensation of a 4-aminonicotinaldehyde (B1271976) with malonamide (B141969). nih.gov A theoretical investigation of such a reaction would involve using DFT to map the potential energy surface. Researchers would calculate the Gibbs free energy of reactants, products, and all plausible intermediates and transition states. This allows for the determination of the reaction's thermodynamic feasibility and the kinetic barriers of each step, ultimately identifying the rate-determining step. Although specific studies on this scaffold are not widely reported, the methodology is standard for understanding complex organic transformations.

Chemogenomics and Cheminformatics Applications

Chemogenomics and cheminformatics are disciplines that integrate chemical and biological data to systematically analyze the vast landscape of chemical compounds and their interactions with biological targets. The 1,6-naphthyridin-2-one scaffold is an ideal candidate for such analyses due to the large number of known derivatives, with over 17,000 compounds reported. researchgate.netnih.govresearchgate.net

Cheminformatics techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are applied to libraries of 1,6-naphthyridine derivatives to build mathematical models that correlate chemical structures with biological activity. ijpsonline.com For example, 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on 1,6-naphthyridines as FGFR inhibitors. nih.govresearchgate.net These models generate contour maps that visualize how steric, electrostatic, and hydrophobic properties of the molecules influence their inhibitory potency, providing a clear guide for designing new, more active compounds. ijpsonline.comnih.gov

Chemogenomics aims to understand the broader interaction patterns between families of compounds and families of targets. Given that 1,6-naphthyridin-2-one derivatives have shown activity against multiple protein kinases (e.g., mTOR, FGFR), a chemogenomics approach could be used to map their selectivity profiles across the human kinome. ijpsonline.comnih.gov This helps in identifying highly selective inhibitors, as well as multi-target inhibitors, and can aid in predicting potential off-target effects. The systematic Structure-Activity Relationship (SAR) studies performed on this scaffold are a foundational component of both cheminformatics and chemogenomics, helping to decode the structural requirements for potent biological activity. rsc.org

Chemical Space Exploration and Core Analysis

The exploration of the chemical space surrounding the 1,6-naphthyridin-2-one core is a critical aspect of modern drug discovery, aiming to identify derivatives with optimized properties. This exploration involves a systematic analysis of the types and positions of substituents on the core scaffold. researchgate.netnih.govnih.govmdpi.com The 1,6-naphthyridine motif is recognized as a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities when appropriately substituted. nih.gov

A comprehensive analysis of the substituent diversity on the 1,6-naphthyridin-2(1H)-one scaffold reveals a vast chemical space that has been explored, particularly in the context of patent literature. researchgate.netnih.govnih.govmdpi.com The diversity of substituents has been systematically studied at various positions of the bicyclic system. researchgate.netnih.govnih.govmdpi.com For instance, in 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4, the most common scenario at position C5 is the absence of a substituent. nih.govmdpi.com Conversely, for derivatives with a C3-C4 double bond, there is a higher prevalence of carbon substituents at position C8. mdpi.com

The exploration of this chemical space is often guided by the desired biological activity. For example, 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond are frequently associated with antitumor properties. nih.govmdpi.com In contrast, those with a C3-C4 single bond appear more frequently in studies related to the cardiovascular system. nih.govmdpi.com This highlights how the saturation level of the pyridone ring, in conjunction with the substituent patterns, plays a crucial role in defining the biological profile of these compounds.

A systematic analysis of the substituents at each position of the 1,6-naphthyridin-2(1H)-one core, based on a comprehensive review of existing compounds, is presented in the table below. This provides a snapshot of the explored chemical space.

| Position | Common Substituents | Less Common Substituents | Associated Biological Activities (Examples) |

| N1 | Alkyl, Aryl, Heteroaryl | Hydrogen | Anticancer, Antiviral |

| C3 | Hydrogen, Small alkyl groups | Substituted aryl groups | Kinase inhibition |

| C4 | Amino, Hydroxy | Carbonyl derivatives | Modulate solubility and receptor interaction |

| C5 | Hydrogen | Halogens, Oxygen-containing groups | Antitumor, Cardiovascular |

| C7 | Various substituents to modulate activity and selectivity | Hydrogen | Targeting specific biological receptors |

| C8 | Hydrogen | Carbon-based substituents | Antitumor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent derivatives.

The process typically involves:

Data Set Selection: A collection of compounds with experimentally determined biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a model that correlates a subset of descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical example of descriptors that might be used in a QSAR study of 4aH-1,6-naphthyridin-2-one derivatives is presented below.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | Steric hindrance, membrane permeability |

| Topological | Wiener Index | Molecular branching and shape |

| Electronic | Dipole Moment | Polarity and interactions with polar residues in a binding site |

| Quantum-Chemical | HOMO Energy | Electron-donating ability, reactivity |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability, reactivity |

The resulting QSAR models can provide valuable insights into the structural features that are important for the desired biological activity, thereby streamlining the drug design process.

In Silico Prediction of Pharmacological Parameters

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. researchgate.netnih.gov These computational models help to reduce the attrition rate of drug candidates in later stages of development. researchgate.net

For the 1,6-naphthyridin-2-one scaffold, while specific ADMET predictions for the 4aH isomer are not published, general principles and a variety of online tools and software can be applied to predict these parameters for any given derivative. mdpi.com These predictions are based on the compound's structure and physicochemical properties.

Key pharmacological parameters that are commonly predicted in silico include:

Absorption:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption of drugs.

Distribution:

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross into the central nervous system.

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its distribution and availability.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Excretion:

Renal Clearance: Predicts the elimination of the drug by the kidneys.

Toxicity:

Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations.

Hepatotoxicity: Predicts the potential for liver damage.

Carcinogenicity: Predicts the potential to cause cancer.

The table below provides a hypothetical set of in silico predicted ADMET properties for a representative this compound derivative, illustrating the type of data generated in such studies.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability |

| P-gp Substrate | No | Not likely to be actively removed from cells |

| Distribution | ||

| BBB Permeability (logBB) | < -1 | Low penetration into the brain |

| Plasma Protein Binding | > 90% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for interactions with this major enzyme |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Moderate | Moderate rate of elimination from the body |

| Toxicity | ||

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| Hepatotoxicity | Low risk | Low probability of causing liver damage |

These in silico predictions, while not a substitute for experimental testing, provide a valuable initial assessment of a compound's drug-like properties and potential liabilities, guiding the selection of the most promising candidates for further development.

Biological Activity and Mechanistic Pharmacology of 4ah 1,6 Naphthyridin 2 One Derivatives

Biological Targets and Mechanisms of Action

Kinase Inhibition Profiles

Derivatives of the 4aH-1,6-naphthyridin-2-one core structure have been systematically synthesized and evaluated for their ability to inhibit a variety of protein tyrosine kinases. These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways that contribute to cell proliferation, survival, and migration.

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a key driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC), due to its role in the FGF19 signaling pathway. nih.govresearchgate.net Consequently, FGFR4 has emerged as a critical therapeutic target. nih.govnih.gov Researchers have designed and synthesized novel series of 1,6-naphthyridin-2(1H)-one derivatives as potent and highly selective FGFR4 inhibitors. nih.govresearchgate.net

Through structural optimization, specific compounds have demonstrated significant inhibitory capability. nih.gov For example, the representative compound A34 showed potent FGFR4 inhibition and high selectivity. nih.govresearchgate.net Another derivative, 19g , was identified as a preferred compound from a prepared series, exhibiting excellent kinase selectivity and a significant cytotoxic effect against tested colorectal cancer cell lines. nih.govresearchgate.net These findings underscore the potential of the 1,6-naphthyridine-2-one scaffold for developing targeted cancer therapies. nih.gov

Table 1: Inhibitory Activity of 1,6-Naphthyridin-2-one Derivatives against FGFR4

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line Application |

|---|---|---|---|

| A34 | FGFR4 | Data not specified | FGFR4-dependent HCC cell lines |

| 19g | FGFR4 | Data not specified | Colorectal cancer cell lines |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The AXL receptor tyrosine kinase is another important target in cancer therapy, as its overexpression is linked to poor prognosis and the development of resistance to treatment in various cancers. nih.gov A series of 1,6-naphthyridin-4-one derivatives has been developed as potent AXL inhibitors.

Utilizing structure-based drug design, researchers identified compound 13c as a highly potent and orally bioavailable AXL inhibitor. This compound demonstrated significant antitumor efficacy in animal models, suggesting its potential as a therapeutic candidate for cancers driven by AXL signaling.

Table 2: Inhibitory Activity of 1,6-Naphthyridin-4-one Derivative against AXL

| Compound | Target Kinase | IC₅₀ (nM) |

|---|

| 13c | AXL | 3.2 ± 0.3 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The MET proto-oncogene, receptor tyrosine kinase (c-MET), plays a crucial role in cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of numerous human cancers. Several 1,6-naphthyridinone derivatives have been identified as potent MET kinase inhibitors.

A lead compound, 8 , was designed via a scaffold-hopping strategy and showed good potency. Further optimization of this series led to the discovery of 9g , which had comparable MET potency and a more favorable pharmacokinetic profile. Subsequent derivatization resulted in 23a , a compound with potent MET inhibition and excellent selectivity over VEGFR-2. Another study identified 20j as a potent and orally bioavailable MET kinase inhibitor with favorable kinase selectivity. A different approach, incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine (B1220473) framework, led to the identification of 2t as a MET kinase inhibitor.

Table 3: Inhibitory Activity of 1,6-Naphthyridinone Derivatives against MET Kinase

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 8 | MET | 9.8 |

| 9g | MET | 9.8 |

| 23a | MET | 7.1 |

| 20j | MET | Data not specified |

| 2t | c-Met | 2600 (2.6 µM) |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a key strategy in cancer therapy.

Within the development of 1,6-naphthyridinone-based MET inhibitors, researchers also evaluated their selectivity against other kinases, including VEGFR-2. The compound 23a was found to have not only potent MET inhibitory activity but also high selectivity for MET over VEGFR-2, with a 3226-fold difference. This highlights the potential to fine-tune the 1,6-naphthyridine scaffold to achieve desired selectivity profiles, which is crucial for minimizing off-target effects.

Table 4: Selectivity Profile of a 1,6-Naphthyridinone Derivative

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (fold vs. MET) |

|---|---|---|---|

| 23a | MET | 7.1 | - |

| 23a | VEGFR-2 | >23000 | ~3226 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The c-Src kinase is a non-receptor tyrosine kinase that acts as a critical component in signaling pathways controlling cell growth, proliferation, and invasion. Its upregulation is observed in many human cancers. While the 1,6-naphthyridinone scaffold has proven versatile in targeting various kinases, current research literature from the conducted searches does not provide specific examples of this compound derivatives being evaluated for or exhibiting potent inhibitory activity against c-Src. Further investigation would be required to determine the potential of this specific chemical class as c-Src inhibitors.

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibition

Derivatives of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov The inhibition of the PI3K/AKT/mTOR signaling pathway is a critical approach in cancer therapy due to its central role in regulating cell growth, proliferation, and survival. nih.gov Rational drug design has led to the synthesis and characterization of these compounds, with structure-activity relationship (SAR) studies guiding the optimization of their inhibitory activity. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

A tricyclic benzonaphthyridinone pharmacophore, an extended system related to the this compound core, has served as a foundational structure for developing potent, irreversible inhibitors of Bruton's tyrosine kinase (BTK). nih.govresearchgate.net BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor signaling, making it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. nih.govreactome.orgnih.gov Through structure-based drug design, novel derivatives have been synthesized that demonstrate significant inhibitory potency. For instance, the compound CHMFL-BTK-11 has been identified as a potent irreversible BTK inhibitor. nih.gov This compound was shown to effectively inhibit BTK kinase Y223 auto-phosphorylation with an EC50 value of less than 100 nM, leading to cell cycle arrest in the G0/G1 phase and inducing apoptosis in various B-cell lymphoma cell lines. nih.gov

| Compound | Target | Activity | Reference |

| CHMFL-BTK-11 | BTK | EC50 < 100 nM for Y223 auto-phosphorylation inhibition | nih.gov |

Casein Kinase 2 Alpha (CSNK2A) Inhibition

While research has identified inhibitors for Casein Kinase 2 (CSNK2), a ubiquitous serine/threonine kinase involved in a wide array of cellular processes, specific derivatives of the this compound scaffold as direct inhibitors of the alpha subunit (CSNK2A) are not prominently featured in the provided research. The development of CSNK2 inhibitors is of significant interest for therapeutic intervention in diseases where its activity is dysregulated, such as cancer. nih.gov For example, the quinazoline molecule 542 has been identified as a potent inhibitor of Plasmodium falciparum CK2α (PfCK2α), highlighting the potential for kinase-targeted therapies. nih.gov

General Protein Kinase Modulation

The 1,6-naphthyridin-2(1H)-one framework has been successfully utilized to develop inhibitors for other protein kinases, demonstrating its broad applicability in medicinal chemistry.

Notably, derivatives of this scaffold have been optimized as selective type II inhibitors of the AXL receptor tyrosine kinase. nih.gov AXL is implicated in various oncogenic processes, making it a compelling target for cancer therapy. nih.gov Through molecular modeling-assisted design, compounds such as 25c have been developed, exhibiting excellent AXL inhibitory activity with an IC50 of 1.1 nM and a high degree of selectivity over the homologous MET kinase. nih.gov

Furthermore, the compound Ripretinib, which is a 1,6-naphthyridin-2(1H)-one derivative, has been approved by the FDA as a kinase inhibitor for the treatment of advanced gastrointestinal stromal tumors (GIST). nih.gov This underscores the clinical relevance of this chemical scaffold in oncology. nih.gov The 1,6-naphthyridine motif is recognized as a multivalent scaffold in medicinal chemistry, capable of yielding inhibitors for various kinases, including c-Met. nih.gov

| Compound | Target | IC50 | Selectivity | Reference |

| 25c | AXL | 1.1 nM | 343-fold over MET | nih.gov |

| Ripretinib | Kinase Inhibitor | - | - | nih.gov |

DNA Interacting Enzyme Inhibition

In addition to protein kinases, derivatives of the 1,6-naphthyridin-2-one structure have been investigated for their ability to inhibit enzymes that interact directly with DNA, playing critical roles in DNA replication, repair, and topology.

Bacterial Topoisomerase Inhibition (e.g., DNA gyrase, Topoisomerase II)

The naphthyridine core is a key component of novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov These enzymes, including DNA gyrase and topoisomerase IV, are essential for bacterial survival and are validated targets for antibacterial agents. nih.govnih.govnih.gov Specifically, 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, which are complex derivatives of the 1,6-naphthyridin-6-one core, have been identified as potent topoisomerase I-targeting anticancer agents. nih.gov The substitution at the 5-position of these molecules significantly influences their cytotoxicity and ability to target topoisomerase I. nih.gov For example, compound 3a , with a 2-(N,N-dimethylamino)ethyl group at the 5-position, demonstrates potent topoisomerase I-targeting activity and has shown efficacy in regressing tumor growth in vivo. nih.gov

| Compound | Target | In Vivo Activity | Reference |

| 3a | Topoisomerase I | Effective in regressing tumor growth | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., PARP-1)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target enzymes involved in DNA repair, particularly PARP1 and PARP2. mdpi.comyoutube.comnih.gov While several PARP inhibitors are clinically approved for cancer therapy, research into derivatives specifically from the this compound scaffold is an area of ongoing investigation. mdpi.comnih.govclinicaltrials.gov The development of selective PARP1 inhibitors is of particular interest to potentially reduce toxicities associated with dual PARP1/PARP2 inhibition. nih.gov The related 1,5-naphthyridinone core has been utilized in the design of potent and selective PARP1 inhibitors and PARP1-DNA trappers, such as AZD5305, highlighting the potential of the broader naphthyridinone family in this therapeutic area. nih.gov

5α-Reductase Type 1 Isoenzyme Inhibition

While the broader class of azasteroids and other non-steroidal compounds are well-known inhibitors of 5α-reductase, specific research directly linking this compound derivatives to potent and selective inhibition of the type 1 isoenzyme is an area of ongoing investigation. The mechanism of 5α-reductase inhibitors typically involves binding to the enzyme to prevent the conversion of testosterone to the more potent dihydrotestosterone (DHT). mdpi.com For instance, certain benzo[f]quinolinones, which are tricyclic compounds derived from 4-azasteroids, have shown selectivity for 5α-R1. nih.gov Potency in these series can be enhanced by specific substitutions, such as a halogen atom at position 8 and a methyl group at position 4. nih.gov Although distinct from the 1,6-naphthyridin-2-one scaffold, these findings highlight the potential for nitrogen-containing heterocyclic compounds to target this enzyme.

Efflux Pump Modulation (e.g., NorA and MepA efflux pumps)

Derivatives of naphthyridines have been identified as potential inhibitors of bacterial efflux pumps, which are a primary mechanism of antibiotic resistance. dntb.gov.uanih.gov Efflux pumps like NorA (a member of the major facilitator superfamily, MFS) and MepA (from the multidrug and toxic compound extrusion, MATE, family) are integral membrane transporters in bacteria such as Staphylococcus aureus that actively extrude a wide range of antimicrobial agents. nih.govresearchgate.net

Studies on related 1,8-naphthyridine (B1210474) sulfonamide derivatives have demonstrated their potential to inhibit these pumps. dntb.gov.uamdpi.com For example, 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed favorable interactions with both NorA and MepA proteins in silico. mdpi.com This compound was also found to reduce the minimum inhibitory concentration (MIC) of the efflux pump substrate ethidium bromide against a specific S. aureus strain, indicating efflux pump inhibition. mdpi.com The ability of naphthyridine derivatives to act as efflux pump inhibitors (EPIs) suggests they could be used to restore the efficacy of existing antibiotics against multidrug-resistant bacteria. researchgate.net

Receptor Ligand Binding Studies

Derivatives of 1,6-naphthyridin-2-one have been shown to bind to several important biological receptors and kinases. X-ray crystallography data available in the Protein Data Bank (PDB) has confirmed the binding of these compounds to specific human receptors. nih.gov For example, one derivative has been co-crystallized with the Human Angiotensin II Receptor, while another has been observed bound to the Human Glycine Receptor alpha-3. nih.gov

Furthermore, these derivatives have been developed as potent and selective kinase inhibitors. Research has led to the discovery of 1,6-naphthyridin-2(1H)-one derivatives as novel inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma. nih.gov Another study optimized a 1,6-naphthyridinone series to act as selective type II AXL kinase inhibitors, which have demonstrated significant antitumor efficacy. nih.gov In these studies, specific compounds exhibited excellent inhibitory activity with IC₅₀ values in the nanomolar range and high selectivity over other kinases like MET. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of 1,6-naphthyridin-2-one derivatives is profoundly influenced by their structural features. nih.gov medicinal chemists have systematically modified the scaffold to understand how these changes affect potency and selectivity.

Impact of Substituent Nature and Position (e.g., N1, C3, C4, C5, C7, C8)

The substitution pattern around the 1,6-naphthyridin-2-one core is a critical determinant of its biological activity. nih.gov Analysis of the known compounds reveals that while many positions can be substituted, a large number of derivatives retain a hydrogen atom at most positions, indicating significant room for further modification. nih.govresearchgate.net

Studies focused on developing protein tyrosine kinase inhibitors have shown that substitutions at the C7 position are particularly important. nih.gov For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones bearing basic aliphatic side chains at C7 were the most potent inhibitors of the c-Src kinase, with IC₅₀ values ranging from 10-80 nM. nih.gov These compounds showed good selectivity against the PDGF-beta receptor but less so against the FGF-1 receptor. nih.gov The nature of the substituent at N1, often a methyl group, also plays a role in modulating activity. nih.gov

Influence of Ring Saturation (e.g., C3-C4 single bond vs. double bond)

A key structural feature that dictates the primary biological application of 1,6-naphthyridin-2-ones is the saturation of the C3-C4 bond. nih.gov A comprehensive review of the literature has established a correlation between this feature and the compound's therapeutic target area. nih.gov

C3-C4 Single Bond: Derivatives containing a saturated single bond between positions C3 and C4 have been predominantly developed for applications related to cardiovascular diseases. nih.gov

C3-C4 Double Bond: In contrast, compounds that possess an unsaturated double bond between C3 and C4 have been primarily investigated as antitumor agents. nih.gov A prominent example is Ripretinib, a kinase inhibitor with a C3-C4 double bond, which is approved for treating advanced gastrointestinal stromal tumors. nih.gov

This clear divergence in activity highlights the importance of the rigidity and conformation of the heterocyclic ring system in receptor binding.

Correlating Structural Modifications with Potency and Selectivity

Systematic structural modifications have been crucial in optimizing the potency and selectivity of 1,6-naphthyridin-2-one derivatives for specific biological targets. For inhibitors of AXL kinase, a molecular modeling-assisted design approach was used to enhance AXL potency while improving selectivity over the related MET kinase. nih.gov This effort resulted in compound 25c , which demonstrated an AXL IC₅₀ of 1.1 nM and a 343-fold selectivity over MET. nih.gov

Similarly, in the development of FGFR4 inhibitors, detailed structural optimizations were performed. nih.gov The representative compound A34 emerged from these studies with improved inhibitory capability against FGFR4 and excellent anti-proliferative activities in FGFR4-dependent cancer cell lines. nih.gov For c-Src inhibitors, SAR studies revealed that 1,6-naphthyridin-2(1H)-ones showed activity comparable to analogous pyrido[2,3-d]pyrimidin-7(8H)-ones, whereas the isomeric 1,8-naphthyridin-2(1H)-ones were over 1000-fold less potent. nih.gov This suggests that the nitrogen atom at position 3 is mandatory for activity, while the nitrogen at position 1 is not directly involved in the key binding interactions with the kinase. nih.gov

The table below summarizes the structure-activity relationship findings for selected 1,6-naphthyridin-2-one derivatives targeting various kinases.

| Compound/Series | Target Kinase | Key Structural Features | Potency (IC₅₀) | Selectivity Profile |

| 7-substituted series | c-Src | 3-(2,6-dichlorophenyl) group; Basic aliphatic side chains at C7. nih.gov | 10-80 nM | 10-300-fold selective over PDGFR. nih.gov |

| Compound 25c | AXL | Optimized side chains based on molecular modeling. nih.gov | 1.1 nM | 343-fold selective over MET. nih.gov |

| Compound A34 | FGFR4 | Novel substitutions designed to target Cys552. nih.gov | Not specified | High selectivity for FGFR4. nih.gov |

Identification of Key Pharmacophoric Elements

The biological activity of 1,6-naphthyridin-2-one derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. Analysis of structure-activity relationships (SAR) has revealed several key pharmacophoric elements crucial for their therapeutic effects, particularly as kinase inhibitors.

The saturation of the C3-C4 bond is a critical determinant of the primary biological activity. Derivatives with a C3-C4 double bond are most commonly associated with antitumor properties, whereas those with a C3-C4 single bond are more frequently linked to activity in the cardiovascular system. nih.gov The substitution pattern at positions N1, C3, C4, C5, C7, and C8 dictates the potency and selectivity of these compounds. nih.gov

For instance, in a series of derivatives designed as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, specific structural optimizations were key to enhancing inhibitory capability. researchgate.net Similarly, for inhibitors of the AXL receptor tyrosine kinase, molecular modeling was used to guide the optimization of a 1,6-naphthyridinone series to improve potency and selectivity over the MET kinase. nih.gov In another example targeting the c-Src protein tyrosine kinase, 1,6-naphthyridin-2-one analogues with basic aliphatic side chains at the C7 position—such as 7-NH(CH₂)nNRR or 7-NHPhO(CH₂)nNRR—were found to be the most potent. nih.gov These studies underscore that the core 1,6-naphthyridin-2-one structure acts as a privileged scaffold, where specific modifications at defined positions are essential for targeted biological activity.

Stereochemical Implications in Activity